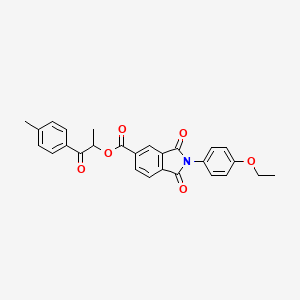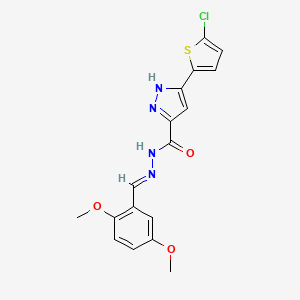![molecular formula C25H15NO5 B11647451 3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid , is a fascinating compound with diverse applications. Its chemical formula is C₁₃H₉ClO₃ , and its molecular weight is 352.12 g/mol . Let’s explore its synthesis, reactions, applications, and more!
Métodos De Preparación
Synthetic Routes:: The synthetic routes to prepare this compound involve the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming process that utilizes organoboron reagents. Specifically, boron reagents (such as boronic acids or boronate esters) react with aryl or vinyl halides in the presence of a palladium catalyst to form the desired C–C bond .
Reaction Conditions::- The reaction typically occurs under mild conditions, making it suitable for various functional groups.
- Boron reagents, such as boronic acids, are commonly used.
- Palladium catalysts facilitate the coupling process.
Industrial Production:: While specific industrial production methods may vary, the SM coupling approach is adaptable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions::
Cross-Coupling: SM coupling involves the formation of a new C–C bond between an aryl or vinyl halide and a boron reagent.
Oxidative Addition: Palladium undergoes oxidative addition to form the Pd–C bond.
- Boronic acids (e.g., arylboronic acids)
- Palladium catalysts (often PdCl₂ or Pd(OAc)₂)
- Base (e.g., Na₂CO₃ or K₃PO₄)
Major Products:: The major product is the desired 3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigated for pharmacological properties .
Industry: Its unique structure may have industrial applications.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While I don’t have information on direct analogs, exploring related quinoline derivatives could highlight its uniqueness.
Propiedades
Fórmula molecular |
C25H15NO5 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
3-[5-(2-carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H15NO5/c27-24(28)17-8-4-3-7-16(17)21-11-12-22(31-21)20-13-18(25(29)30)23-15-6-2-1-5-14(15)9-10-19(23)26-20/h1-13H,(H,27,28)(H,29,30) |
Clave InChI |
XCHFRYBCGFVJTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=CC=CC=C5C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647382.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647409.png)
![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)

![Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11647414.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11647426.png)
![Propan-2-yl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647431.png)

![ethyl 2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11647443.png)
![1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
![(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647459.png)
